molecular formula C22H19N3O2 B11037574 3-hydroxy-2,4-diphenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one

3-hydroxy-2,4-diphenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one

Cat. No.: B11037574
M. Wt: 357.4 g/mol
InChI Key: YEPHVBYZWSGFCC-UHFFFAOYSA-N
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Description

3-hydroxy-2,4-diphenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one is a complex heterocyclic compound that belongs to the class of pyrazoloquinolines This compound is notable for its unique structural features, which include a fused pyrazole and quinoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-2,4-diphenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one typically involves multi-step organic reactions. One common method is the condensation of 2,4-diphenyl-1,2,3,4-tetrahydroquinoline with hydrazine hydrate, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts such as acetic acid or sulfuric acid, and the reactions are usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature and pressure. Additionally, the use of high-throughput screening methods can help identify the most efficient catalysts and solvents for the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-2,4-diphenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized pyrazoloquinolines.

Scientific Research Applications

3-hydroxy-2,4-diphenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-hydroxy-2,4-diphenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact pathways and molecular targets are still under investigation, but its unique structure allows for diverse interactions within biological systems.

Comparison with Similar Compounds

Similar Compounds

    2,4-diphenylquinoline: Similar in structure but lacks the pyrazole ring.

    3-hydroxy-2-phenylquinoline: Contains a quinoline ring but only one phenyl group.

    2,4-diphenyl-1H-pyrazolo[3,4-b]quinoline: Similar but lacks the hydroxy group.

Uniqueness

3-hydroxy-2,4-diphenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one is unique due to its combination of a hydroxy group, two phenyl groups, and a fused pyrazole-quinoline ring system

Biological Activity

3-Hydroxy-2,4-diphenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include substituted quinolines and hydrazones. Various methods such as cyclization reactions and condensation techniques are employed to achieve the final product. Detailed synthetic pathways can be found in specialized literature focusing on heterocyclic chemistry.

Antimicrobial Activity

Research indicates that derivatives of pyrazoloquinoline structures exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds similar to 3-hydroxy-2,4-diphenyl derivatives have shown effectiveness against various bacterial strains including Mycobacterium smegmatis and Pseudomonas aeruginosa. A study reported a minimum inhibitory concentration (MIC) of 6.25 µg/ml for certain derivatives against these pathogens .
CompoundMIC (µg/ml)Bacterial Strain
6d6.25Mycobacterium smegmatis
7a12.5Pseudomonas aeruginosa

Antifungal Activity

The compound has also been tested for antifungal properties against strains such as Candida albicans. Results showed varying degrees of inhibition depending on the structural modifications made to the pyrazoloquinoline framework.

Anticancer Activity

Emerging studies suggest that compounds related to this class may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. For example:

  • Mechanism of Action : The proposed mechanisms include the activation of caspases and modulation of cell cycle checkpoints .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    In a controlled study assessing various derivatives against Mycobacterium smegmatis, it was observed that the presence of electron-withdrawing groups significantly enhanced antibacterial activity. Compounds with nitro groups demonstrated superior inhibition compared to their non-substituted counterparts .
  • Anticancer Research :
    A study focusing on cancer cell lines revealed that certain derivatives of this compound could inhibit cell proliferation effectively at low concentrations. The IC50 values were reported in the micromolar range, indicating promising potential for further development as anticancer agents .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may interfere with key metabolic enzymes in bacteria and cancer cells.
  • Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound induces oxidative stress in microbial cells leading to cell death.

Properties

Molecular Formula

C22H19N3O2

Molecular Weight

357.4 g/mol

IUPAC Name

2,4-diphenyl-1,4,6,7,8,9-hexahydropyrazolo[3,4-b]quinoline-3,5-dione

InChI

InChI=1S/C22H19N3O2/c26-17-13-7-12-16-19(17)18(14-8-3-1-4-9-14)20-21(23-16)24-25(22(20)27)15-10-5-2-6-11-15/h1-6,8-11,18,23-24H,7,12-13H2

InChI Key

YEPHVBYZWSGFCC-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(C3=C(N2)NN(C3=O)C4=CC=CC=C4)C5=CC=CC=C5)C(=O)C1

Origin of Product

United States

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